![molecular formula C15H19FN2O8 B1341638 4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate CAS No. 1177319-45-7](/img/structure/B1341638.png)
4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate
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Overview
Description
4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate: is a chemical compound with the molecular formula C15H19FN2O8 and a molecular weight of 374.32 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It is known for its unique structure, which includes a fluorine atom attached to an aniline ring and a pyrrolidinylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate typically involves the following steps:
Formation of 4-Fluoroaniline: This can be achieved by the fluorination of aniline using appropriate fluorinating agents.
Attachment of Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced through a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine ring attacks a suitable electrophilic carbon center on the 4-fluoroaniline.
Formation of Dioxalate Salt: The final step involves the reaction of the synthesized 4-Fluoro-N-(2-pyrrolidinylmethyl)aniline with oxalic acid to form the dioxalate salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and pyrrolidine moieties.
Reduction: Reduction reactions can also occur, potentially affecting the fluorine atom or the nitrogen-containing groups.
Substitution: The fluorine atom on the aniline ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products depend on the nucleophile used but may include various substituted anilines.
Scientific Research Applications
Chemistry:
- Used as a reference standard in analytical chemistry.
- Employed in the synthesis of more complex organic molecules.
Biology:
- Investigated for its potential interactions with biological macromolecules.
Medicine:
- Studied for its potential pharmacological properties, although not used clinically.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate involves its interaction with specific molecular targets, which may include enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the pyrrolidinylmethyl group can influence its overall pharmacokinetic properties. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
4-Fluoroaniline: Shares the fluorine-substituted aniline structure but lacks the pyrrolidinylmethyl group.
N-(2-Pyrrolidinylmethyl)aniline: Contains the pyrrolidinylmethyl group but lacks the fluorine atom.
Uniqueness: 4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate is unique due to the combination of the fluorine atom and the pyrrolidinylmethyl group, which can confer distinct chemical and biological properties. This dual functionality can make it a valuable compound for specific research applications where both fluorine and pyrrolidine moieties are desired.
Biological Activity
4-Fluoro-N-(2-pyrrolidinylmethyl)aniline dioxalate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological profile, including mechanisms of action, therapeutic applications, and associated case studies, is crucial for its development as a pharmaceutical agent.
- Chemical Name : this compound
- CAS Number : 1177319-45-7
- Molecular Formula : C13H16F2N2O4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This compound may modulate various signaling pathways, which can lead to therapeutic effects in different biological systems. The presence of the pyrrolidine moiety enhances its ability to interact with biological targets due to its structural flexibility and ability to form hydrogen bonds.
Anticancer Activity
Recent studies have indicated that derivatives of aniline compounds, including this compound, exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (Cervical) | 5.6 | Induction of apoptosis |
MCF-7 (Breast) | 4.8 | Inhibition of cell proliferation |
A549 (Lung) | 3.9 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis through the activation of caspase pathways and inhibition of proliferation by interfering with cell cycle regulation.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent:
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 8 | Moderate inhibition |
Escherichia coli | 16 | Weak inhibition |
Pseudomonas aeruginosa | 32 | Minimal inhibition |
These results highlight the need for further exploration into the mechanisms by which this compound exerts its antibacterial effects.
Case Studies and Research Findings
- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound could effectively inhibit the growth of tumor cells in vitro. The study utilized various assays to confirm the compound's ability to induce apoptosis and inhibit angiogenesis in cancer models.
- Antimicrobial Efficacy : Research conducted on the antimicrobial properties of related compounds showed that modifications in the aniline structure could enhance antibacterial activity against resistant strains of bacteria. This suggests that further structural optimization of this compound might yield more potent antimicrobial agents .
- Pharmacokinetics and ADME Profile : Preliminary studies indicate that the compound has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, making it a suitable candidate for further development. Its bioavailability and metabolic stability were assessed using standard pharmacokinetic models .
Properties
IUPAC Name |
4-fluoro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2C2H2O4/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;2*3-1(4)2(5)6/h3-6,11,13-14H,1-2,7-8H2;2*(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLRGEGPBUXCBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC=C(C=C2)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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